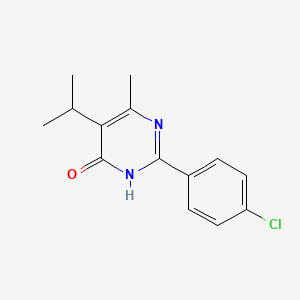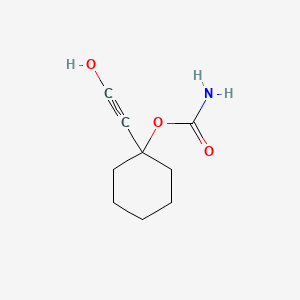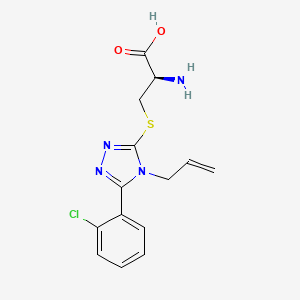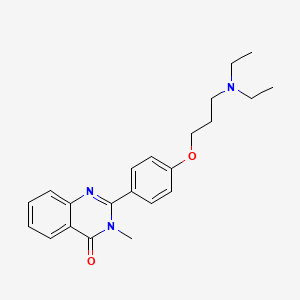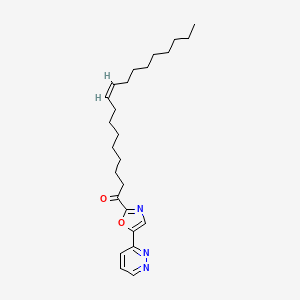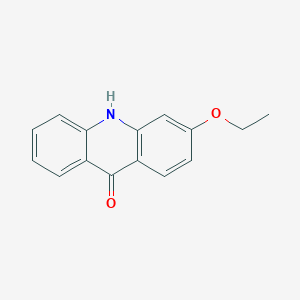
3-Ethoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes an acridine core with an ethoxy group at the third position and a ketone group at the ninth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyacridin-9(10H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with phthalic anhydride, followed by cyclization and oxidation steps to form the desired acridinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 3-Ethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Formation of acridinone quinones.
Reduction: Formation of 3-ethoxyacridin-9(10H)-ol.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Ethoxyacridin-9(10H)-one is used as a building block in the synthesis of more complex acridine derivatives. It serves as a precursor for the development of new materials with unique electronic and photophysical properties.
Biology: In biological research, this compound and its derivatives are studied for their potential as DNA intercalators. These compounds can bind to DNA and disrupt its function, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific color properties.
作用機序
The mechanism of action of 3-Ethoxyacridin-9(10H)-one involves its ability to intercalate into DNA. By inserting itself between DNA base pairs, the compound can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it binds and interferes with its function.
Topoisomerases: The compound may also inhibit topoisomerases, enzymes involved in DNA replication and repair, further contributing to its anticancer activity.
類似化合物との比較
3-Methoxyacridin-9(10H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
9-Aminoacridine: Lacks the ethoxy group and has an amino group at the ninth position.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness: 3-Ethoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position enhances its lipophilicity and may influence its interaction with biological targets compared to other acridine derivatives.
特性
CAS番号 |
160289-91-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
3-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)17/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
FYBYWDIHLBLQKL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


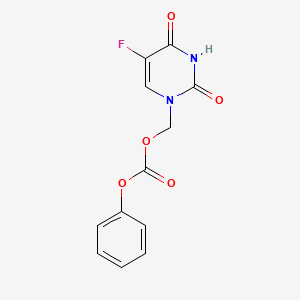
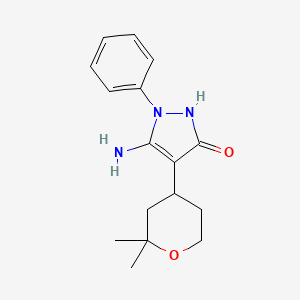

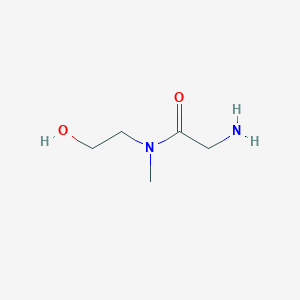

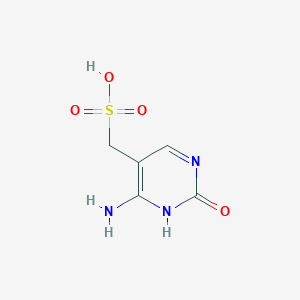
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

